
Propyl 3-methyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-methyl-2-butenoate: is an organic compound with the molecular formula C8H14O2 . It is an ester formed from the reaction of 3-methyl-2-butenoic acid and propanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Propyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Hydrolysis: 3-methyl-2-butenoic acid and propanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Propyl 3-methyl-2-butenoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of propyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Propyl 3-methyl-2-butenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar esters .
Propiedades
Número CAS |
56922-71-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
JLAVFLRQAWOKRL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


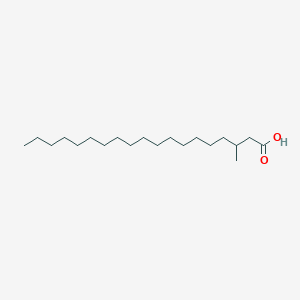
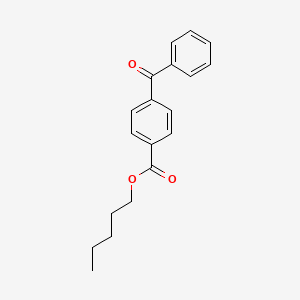
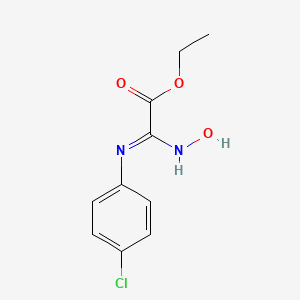

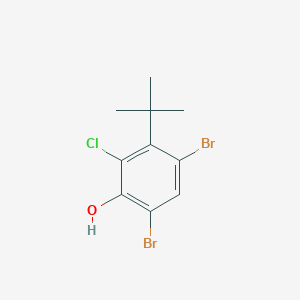


![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

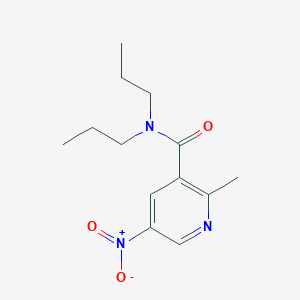
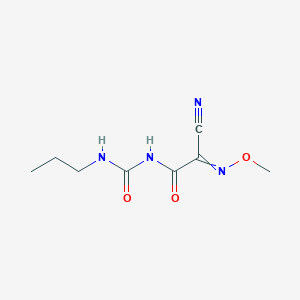
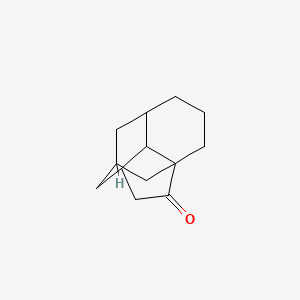
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
